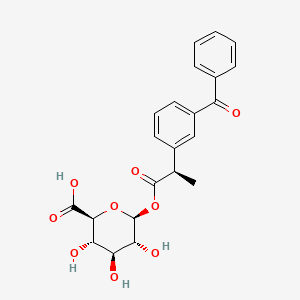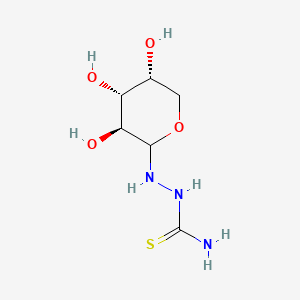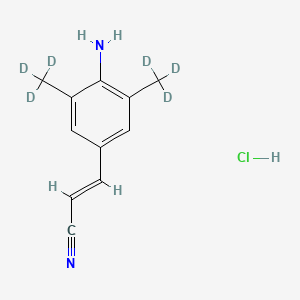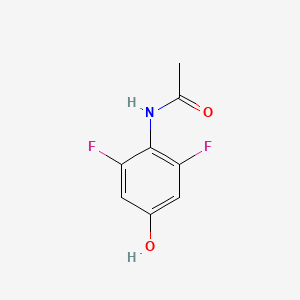
1-Octanoyl-rac-glycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Octanoyl-rac-glycerol, also known as Glyceryl 1-monooctanoate, 1-Capryloyl-rac-glycerol, or Monocaprylin, is a monoacylglycerol of octanoic acid . It has been shown to reduce the growth of a variety of bacteria and pathogenic fungi . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular formula of 1-Octanoyl-rac-glycerol is C11H22O4 . Its molecular weight is 218.29 g/mol . The SMILES string representation is CCCCCCCC(=O)OCC(O)CO .Physical And Chemical Properties Analysis
1-Octanoyl-rac-glycerol is a solid at room temperature . It is soluble in chloroform up to 100 mg/ml . It should be stored at -20°C .Mechanism of Action
1-Octanoyl-rac-glycerol has been shown to reduce the growth of a variety of bacteria and pathogenic fungi, including C. albicans and C. parapsilosis . It is used as an antimicrobial monoglycerin with potential to treat bacteria D congolensis and campylobacter infections and to inactivate E. coli, Listeria and Salmonella on biosurfaces .
Safety and Hazards
In case of inhalation, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, the area should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water . It is not classified as a hazardous substance or mixture .
properties
CAS RN |
1794835-68-9 |
|---|---|
Product Name |
1-Octanoyl-rac-glycerol-d5 |
Molecular Formula |
C11H22O4 |
Molecular Weight |
223.324 |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
InChI Key |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)O |
synonyms |
Octanoic Acid 2,3-Dihydroxypropyl Ester-d5; (±)-Glycerol Monoctanoate-d5; 1-Monocaprylin-d5; 1-Monocapryloyl-rac-glycerol-d5; 1-Monooctanoin-d5; 1-Monooctanoylglycerol-d5; 2,3-Dihydroxypropyl Octanoate-d5; Caprylic Acid α-Monoglyceride-d5; DL-1-Monoo |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)


